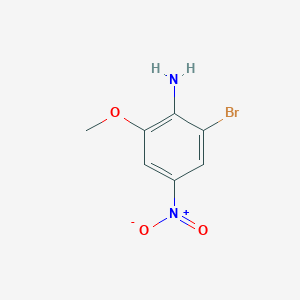
2-Bromo-6-methoxy-4-nitroaniline
概要
説明
2-Bromo-6-methoxy-4-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 . It is typically a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxy-4-nitroaniline can be achieved through a multistep process. The reaction conditions involve bromine and acetic acid at 20°C for approximately 1.17 hours . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .Molecular Structure Analysis
The InChI code for 2-Bromo-6-methoxy-4-nitroaniline is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . The InChI key is FYCRRMSGEDGSFS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-6-methoxy-4-nitroaniline is a white to yellow to brown powder or crystals . The storage temperature is room temperature .科学的研究の応用
Optical Applications
The compound 2-Bromo-6-methoxy-4-nitroaniline shares structural similarities with 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline, which have been used in the growth of organic single crystals for optical applications . These crystals have been analyzed for their optical properties and found to have high-intensity emission peaks, making them suitable for use in photonic applications .
Nonlinear Optics
Organic nonlinear optic (NLO) materials are of great interest due to their potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The compound 2-Bromo-6-methoxy-4-nitroaniline, being an aromatic compound with a delocalized pi-electron cloud, could be a promising candidate for such applications .
Synthesis of CK2 Inhibitors
4-Bromo-2-methyl-6-nitroaniline, a compound structurally similar to 2-Bromo-6-methoxy-4-nitroaniline, has been used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Docking Studies
The compound 2-Bromo-6-methoxy-4-nitroaniline could potentially be used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . Docking studies are a key part of drug discovery and development processes.
Dyeing Processes
2-Methoxy-4-nitroaniline, a compound similar to 2-Bromo-6-methoxy-4-nitroaniline, is used in dyeing processes in the textile industry . Given the structural similarity, 2-Bromo-6-methoxy-4-nitroaniline could potentially have similar applications.
Synthesis of Azo Dyes and Pigment Yellow 74
2-Methoxy-4-nitroaniline is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 . These compounds have wide applications in industries such as printing, emulsion paints, toy enamels, and traffic paints . It’s plausible that 2-Bromo-6-methoxy-4-nitroaniline could be used in a similar manner.
Safety and Hazards
作用機序
Target of Action
2-Bromo-6-methoxy-4-nitroaniline is a biochemical used in proteomics research It’s known that nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals .
Mode of Action
The synthesis of similar compounds involves a series of reactions including nitration, conversion of the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring .
Biochemical Pathways
As a nitroaniline compound, it may participate in various organic reactions such as coupling, condensation, and nucleophilic substitution .
Pharmacokinetics
Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
Nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals, suggesting that they may have a wide range of potential effects depending on the specific context of their use .
特性
IUPAC Name |
2-bromo-6-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWEPIKPMUYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427771 | |
| Record name | 2-bromo-6-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-nitroaniline | |
CAS RN |
16618-66-9 | |
| Record name | 2-bromo-6-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

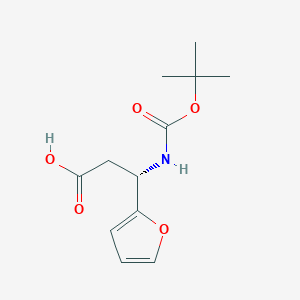

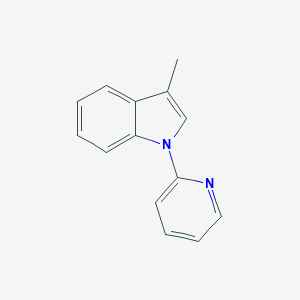
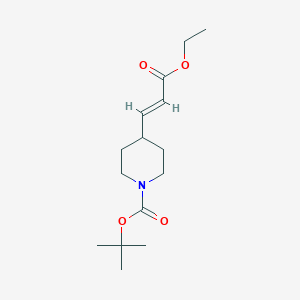

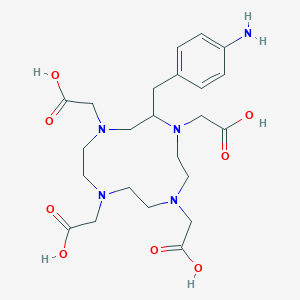
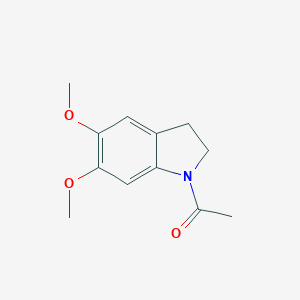
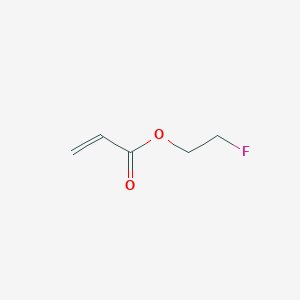


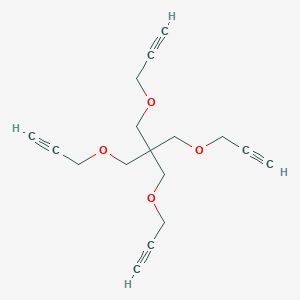
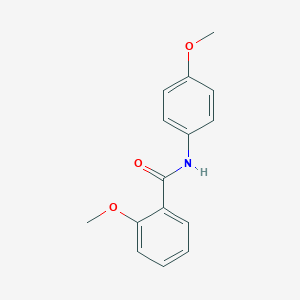
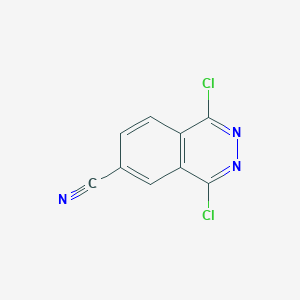
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)